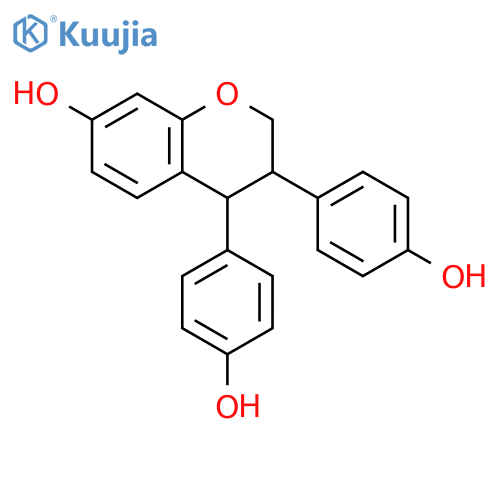Cas no 852536-39-1 (3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol)

3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol 化学的及び物理的性質
名前と識別子
-
- 3,4-Bis(4-hydroxyphenyl)-7-chromanol
- ME-143
- SCHEMBL243810
- 3-(4-hydroxyphenyl)-4-(4-hydroxyphenyl)-chroman-7-ol
- CJB53639
- NV143
- 3,4-Bis-(4-hydroxyphenyl)-2,3-dihydrobenzopyran-7-ol
- CS-0007548
- DB-135909
- VXHSDGZMRLGSEJ-UHFFFAOYSA-N
- 3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol
- 852536-39-1
- 4,4'-(7-hydroxychroman-3,4-diyl)diphenol
- ME143
- HY-13675
- PD118535
-
- インチ: InChI=1S/C21H18O4/c22-15-5-1-13(2-6-15)19-12-25-20-11-17(24)9-10-18(20)21(19)14-3-7-16(23)8-4-14/h1-11,19,21-24H,12H2
- InChIKey: VXHSDGZMRLGSEJ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)O)C2COC3=C(C=CC(=C3)O)C2C4=CC=C(C=C4)O
計算された属性
- せいみつぶんしりょう: 334.12050905g/mol
- どういたいしつりょう: 334.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | CJB53639-1 mg |
4,4'-(7-Hydroxychroman-3,4-diyl)diphenol |
852536-39-1 | 1mg |
$82.50 | 2023-01-05 | ||
| Biosynth | CJB53639-10 mg |
4,4'-(7-Hydroxychroman-3,4-diyl)diphenol |
852536-39-1 | 10mg |
$429.00 | 2023-01-05 | ||
| Biosynth | CJB53639-5 mg |
4,4'-(7-Hydroxychroman-3,4-diyl)diphenol |
852536-39-1 | 5mg |
$268.15 | 2023-01-05 | ||
| Biosynth | CJB53639-50 mg |
4,4'-(7-Hydroxychroman-3,4-diyl)diphenol |
852536-39-1 | 50mg |
$1,287.00 | 2023-01-05 | ||
| Biosynth | CJB53639-25 mg |
4,4'-(7-Hydroxychroman-3,4-diyl)diphenol |
852536-39-1 | 25mg |
$804.50 | 2023-01-05 |
3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-olに関する追加情報
3,4-ビス(4-ヒドロキシフェニル)-3,4-ジヒドロ-2H-クロメン-7-オール(CAS No. 852536-39-1)の総合解説:特性・応用・研究動向
3,4-ビス(4-ヒドロキシフェニル)-3,4-ジヒドロ-2H-クロメン-7-オール(以下、本化合物)は、複数のヒドロキシ基を有するフラバン骨格を特徴とする有機化合物です。CAS登録番号852536-39-1で特定される本物質は、抗酸化作用や細胞保護効果に関する研究が注目される中、天然物化学や医薬品開発分野での潜在的な応用が期待されています。
近年の健康意識の高まりに伴い、ポリフェノールやフラボノイド類への関心が急増しています。本化合物はこれらと類似の構造を持ち、酸化ストレス軽減や抗炎症作用に関する学術論文が増加傾向にあります。特にAGEs(終末糖化産物)の生成抑制効果についての研究は、アンチエイジング市場から大きな注目を集めています。
化学的性質としては、フェノール性水酸基を3つ有するため、水溶性と脂溶性の両方の特性を示します。この両親媒性が生体膜透過性に寄与する可能性があり、バイオアベイラビリティ向上の観点から製剤設計が検討されています。また、UV吸収特性を持つことから、化粧品原料としての利用も提案されています。
合成方法に関しては、クマリン誘導体を出発物質とする多段階反応が報告されています。グリーンケミストリーの観点から、近年では触媒的酸化反応を用いた環境負荷低減型プロセスの開発が進められています。この技術革新は、サステナブル化学の潮流と合致し、産業界から高い評価を受けています。
分析技術の進歩により、本化合物の立体配置と生物活性の相関関係が明らかになりつつあります。キラルHPLCを用いた光学分割や、X線結晶構造解析による立体構造決定が行われ、構造活性相関(SAR)研究が精力的に進められています。これらの知見は、分子標的薬設計への応用が期待されます。
安全性評価では、in vitro試験において良好な細胞毒性プロファイルが確認されています。ただし、代謝安定性や薬物動態に関する詳細なデータはまだ限られており、今後の前臨床試験の進展が待たれます。オミックス解析技術を活用した包括的な安全性評価が、次世代の研究課題として浮上しています。
市場動向として、機能性食品やコスメシューティカル分野での需要拡大が予測されます。特に経口摂取による皮膚美容効果を謳った製品開発が活発化しており、ナノフォーミュレーション技術との組み合わせによる機能向上が図られています。
学術的には、Nrf2経路の活性化メカニズムや、ミトコンドリア機能への影響に関する研究が精力的に行われています。これらの知見は、神経変性疾患や代謝異常に対する予防・治療戦略の開発に寄���する可能性があります。
今後の展望として、AI創薬プラットフォームを活用した構造最適化や、バイオマーカー開発を統合した個別化医療への応用が期待されます。また、微生物発酵による持続可能な生産技術の確立が、カーボンニュートラル社会の実現に貢献する可能性があります。
852536-39-1 (3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol) 関連製品
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)


